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1H-Thieno[3,4-b]pyrrole

Cat. No.: B13420465
CAS No.: 63156-09-2
M. Wt: 123.18 g/mol
InChI Key: WZNWNABITQVHPM-UHFFFAOYSA-N
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Description

Contextualization of 1H-Thieno[3,4-b]pyrrole within the broader Thienopyrrole Isomer Landscape

The thienopyrrole system can exist in various isomeric forms depending on the fusion of the thiophene (B33073) and pyrrole (B145914) rings. The primary isomers include thieno[2,3-b]pyrrole, thieno[3,2-b]pyrrole, and thieno[3,4-b]pyrrole, alongside thieno[3,4-c]pyrrole and thieno[2,3-c]pyrrole. igi-global.comtandfonline.com The connectivity of the rings significantly influences the electronic structure and, consequently, the material's properties. For instance, the linear or "anti" isomers like thieno[3,2-b]pyrrole often exhibit different properties compared to the more angular or "syn" isomers. researchgate.netnih.gov This structural diversity allows for the fine-tuning of electronic characteristics for various applications. igi-global.com

Below is a data table comparing key properties of this compound with some of its isomers.

PropertyThis compoundThieno[3,2-b]pyrroleThieno[2,3-b]pyrrole
Molecular Formula C₆H₅NSC₆H₅NSC₆H₅NS
Molecular Weight 123.18 g/mol 123.18 g/mol 123.18 g/mol
General Feature Angular IsomerLinear IsomerLinear Isomer
Reported Applications of Derivatives Organic Electronics, Medicinal ChemistryOrganic field-effect transistors, Organic photovoltaics, DyesMedicinal Chemistry, Organic Conductors

Data for this compound sourced from PubChem. nih.gov Information for other isomers is based on general findings in the literature.

Historical Development of Fused Thienopyrrole Systems in Organic Synthesis Research

The synthesis of fused heterocyclic systems like thienopyrroles has evolved significantly over the decades. Early methods often involved multi-step procedures with harsh reaction conditions. However, the demand for novel materials with tailored properties has driven the development of more efficient and versatile synthetic routes.

Key historical developments in the synthesis of thienopyrrole cores include:

Classical Cyclization Methods: Early syntheses often relied on the construction of one ring onto a pre-existing heterocycle. For example, building a pyrrole ring onto a thiophene precursor or vice versa.

Palladium-Catalyzed Cross-Coupling Reactions: The advent of palladium-catalyzed reactions, such as the Buchwald-Hartwig amination and Suzuki coupling, revolutionized the synthesis of complex heterocyclic systems, including thienopyrroles. researchgate.netmdpi.com These methods allow for the efficient formation of carbon-nitrogen and carbon-carbon bonds under milder conditions.

Intramolecular Cyclization Strategies: More recent approaches have focused on intramolecular cyclizations of appropriately functionalized precursors. For example, the intramolecular 1,3-dipolar cycloaddition of an azide (B81097), followed by a cycloreversion, has been used to synthesize the parent 4H-thieno[3,4-c]pyrrole ring system. rsc.orgresearchgate.net

While specific, detailed synthetic procedures for the parent this compound are not widely reported in publicly accessible literature, the general synthetic strategies developed for its isomers and derivatives provide a roadmap for its potential synthesis.

Significance of the this compound Core for Electronic Delocalization and Conjugation Research

The fused aromatic nature of the this compound core leads to a delocalized π-electron system, which is a fundamental requirement for organic electronic materials. The presence of both an electron-rich pyrrole ring and a thiophene ring contributes to its unique electronic properties.

The extent of electron delocalization in fused heterocyclic systems can be investigated using computational methods like Anisotropy of the Induced Current Density (ACID) analysis. researchgate.net Such studies help in understanding the aromaticity and the pathways of electron flow within the molecule. The arrangement of the fused rings and the nature of any substituents can significantly influence the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels. acs.org This, in turn, affects the material's band gap and its potential for charge transport. mdpi.com

In donor-acceptor type molecules, the thienopyrrole core can act as an electron-donating or electron-accepting unit, depending on the nature of the other components of the molecule. This versatility makes it a valuable building block in the design of materials for organic photovoltaics (OPVs) and organic light-emitting diodes (OLEDs). researchgate.netnih.gov

Overview of Advanced Academic Research Directions for Fused Thienopyrrole Frameworks

Research into fused thienopyrrole frameworks is a vibrant and rapidly advancing area. Current research directions are primarily focused on two main areas: materials science and medicinal chemistry.

In Materials Science:

Organic Photovoltaics (OPVs): Thienopyrrole derivatives, particularly those based on the thieno[3,4-c]pyrrole-4,6-dione (B1257111) (TPD) core, are extensively used as building blocks for donor-acceptor copolymers in OPVs. nih.govmdpi.com The ability to tune the electronic properties by modifying the thienopyrrole core allows for the optimization of power conversion efficiencies.

Organic Field-Effect Transistors (OFETs): The rigid, planar structure of many thienopyrrole derivatives facilitates π-π stacking in the solid state, which is crucial for efficient charge transport in OFETs. researchgate.net

Organic Light-Emitting Diodes (OLEDs): Thienopyrrole-based materials are being investigated as host materials for phosphorescent OLEDs (PhOLEDs). semanticscholar.org

Sensors: The sensitivity of the electronic properties of thienopyrrole polymers to their environment makes them promising candidates for use in chemical and biological sensors. mdpi.com

In Medicinal Chemistry:

Drug Discovery: The thienopyrrole scaffold is recognized as a "privileged structure" in medicinal chemistry, meaning it can bind to multiple biological targets with high affinity. igi-global.comresearchgate.net Derivatives have been investigated for a wide range of therapeutic applications, including as anticancer, antimicrobial, anti-inflammatory, and antiviral agents. igi-global.comresearchgate.netontosight.ai

The ongoing research continues to explore new synthetic methodologies to access novel thienopyrrole structures and to further understand the structure-property relationships that govern their performance in various applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H5NS B13420465 1H-Thieno[3,4-b]pyrrole CAS No. 63156-09-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

63156-09-2

Molecular Formula

C6H5NS

Molecular Weight

123.18 g/mol

IUPAC Name

1H-thieno[3,4-b]pyrrole

InChI

InChI=1S/C6H5NS/c1-2-7-6-4-8-3-5(1)6/h1-4,7H

InChI Key

WZNWNABITQVHPM-UHFFFAOYSA-N

Canonical SMILES

C1=CNC2=CSC=C21

Origin of Product

United States

Synthetic Methodologies and Strategic Approaches for 1h Thieno 3,4 B Pyrrole and Its Derivatives

Retrosynthetic Analysis of the 1H-Thieno[3,4-b]pyrrole Scaffold

A retrosynthetic analysis of the this compound scaffold reveals several strategic disconnections that inform the design of synthetic routes. The core can be deconstructed by cleaving either the thiophene (B33073) or the pyrrole (B145914) ring, leading to distinct sets of precursors.

One common approach involves the disconnection of the C-S bonds of the thiophene ring. This strategy leads back to a substituted pyrrole precursor bearing functional groups that can be cyclized to form the thiophene ring. For instance, a 3,4-disubstituted pyrrole with vicinal functionalities that can react with a sulfur source represents a key intermediate.

Alternatively, disconnection of the C-N bonds of the pyrrole ring suggests a 3,4-disubstituted thiophene as the key precursor. In this approach, the thiophene core is first constructed and then functionalized with groups that can undergo cyclization to form the fused pyrrole ring. This is a widely employed strategy due to the commercial availability of a variety of substituted thiophenes.

A third retrosynthetic approach involves a [3+2] cycloaddition strategy, where a suitable dipolarophile reacts with an azomethine ylide to form the pyrrole ring fused to the thiophene. This method can offer a high degree of stereocontrol and rapid assembly of the core structure.

These retrosynthetic pathways are summarized in the following table:

Disconnection StrategyKey Precursor
C-S Bond Disconnection3,4-Disubstituted Pyrrole
C-N Bond Disconnection3,4-Disubstituted Thiophene
[3+2] CycloadditionThiophene-based dipolarophile and Azomethine Ylide

Precursor Synthesis and Functionalization for Fused Ring Systems

The successful synthesis of the this compound scaffold is highly dependent on the efficient preparation and functionalization of the requisite thiophene and pyrrole precursors.

Approaches to Substituted Thiophene Precursors for this compound Ring Fusion

The synthesis of appropriately substituted thiophene precursors is a critical first step in many synthetic routes to 1H-thieno[3,4-b]pyrroles. Various methods have been developed to introduce the necessary functional groups at the 3- and 4-positions of the thiophene ring.

One versatile method is the Gewald reaction, which allows for the one-pot synthesis of polysubstituted 2-aminothiophenes from an α-cyano ester, a ketone or aldehyde, and elemental sulfur in the presence of a base. The resulting aminothiophene can then be further modified to introduce the functionalities required for pyrrole ring fusion.

Another common approach involves the electrophilic substitution of pre-existing thiophene derivatives. Halogenation, particularly bromination, of the thiophene ring at the 3- and 4-positions provides versatile handles for subsequent cross-coupling reactions, such as Suzuki or Stille couplings, to introduce a variety of substituents.

The following table summarizes common methods for the synthesis of substituted thiophene precursors:

MethodStarting MaterialsKey Features
Gewald Reactionα-Cyano ester, Ketone/Aldehyde, SulfurOne-pot synthesis of 2-aminothiophenes.
Electrophilic HalogenationThiophene, Halogenating agent (e.g., NBS)Provides versatile handles for cross-coupling.
Metal-Catalyzed Cross-CouplingHalogenated thiophene, Boronic acid/ester or StannaneIntroduces a wide range of substituents.

Pyrrole Ring Precursor Derivatization for this compound Synthesis

When the synthetic strategy involves the formation of the thiophene ring onto a pre-existing pyrrole, the synthesis and derivatization of the pyrrole precursor are paramount. The Paal-Knorr synthesis is a classical and widely used method for the preparation of pyrroles, involving the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia (B1221849). organic-chemistry.org

Functionalization of the pyrrole ring can be achieved through various reactions. For instance, Vilsmeier-Haack formylation can introduce an aldehyde group, which can then be converted into other functional groups. N-alkylation or N-arylation of the pyrrole nitrogen is also a common derivatization to modify the electronic properties and solubility of the final thienopyrrole system.

Ring-Closure Strategies for this compound Core Formation

The final and crucial step in the synthesis of the this compound core is the ring-closure reaction. This can be achieved through the formation of either a carbon-sulfur (C-S) bond or a carbon-nitrogen (C-N) bond.

Cyclization Reactions Involving Carbon-Sulfur Bond Formation

When the pyrrole ring is the initial building block, the thiophene ring is formed through a cyclization reaction involving the formation of two C-S bonds. A common strategy involves the reaction of a 3,4-bis(halomethyl)pyrrole derivative with a sulfide (B99878) source, such as sodium sulfide.

Another approach is the cyclization of a pyrrole derivative bearing two adjacent carbon-based functional groups that can react with a sulfurizing agent. For example, a pyrrole-3,4-dicarbaldehyde can be treated with Lawesson's reagent to form the fused thiophene ring.

Cyclization Reactions Involving Carbon-Nitrogen Bond Formation

The formation of the pyrrole ring onto a pre-existing thiophene core is a more common strategy. This typically involves the cyclization of a 3,4-disubstituted thiophene where one substituent contains a nitrogen atom.

A powerful method for C-N bond formation is the palladium-catalyzed Buchwald-Hartwig amination. tcichemicals.com For instance, a 3-amino-4-halothiophene derivative can undergo intramolecular cyclization to form the pyrrole ring. Similarly, copper-catalyzed C-N bond formation has also been employed for the synthesis of pyrrole rings. organic-chemistry.org

The Paal-Knorr synthesis can also be adapted for the fusion of a pyrrole ring onto a thiophene. A thiophene-3,4-dicarbonyl compound can be condensed with an amine or ammonia to yield the this compound core.

A notable example of a related ring system synthesis involves the intramolecular 1,3-dipolar cycloaddition of an azide (B81097), which then undergoes a cycloreversion to form the fused pyrrole ring. This strategy has been successfully applied to the synthesis of the isomeric 4H-thieno[3,4-c]pyrrole. researchgate.net

The following table summarizes key ring-closure strategies:

Ring FormedBond FormedKey Reaction
ThiopheneC-SReaction of dihalomethylpyrrole with sulfide source
ThiopheneC-SCyclization with Lawesson's reagent
PyrroleC-NIntramolecular Buchwald-Hartwig amination
PyrroleC-NCopper-catalyzed amination
PyrroleC-NPaal-Knorr condensation
PyrroleC-NIntramolecular 1,3-dipolar cycloaddition/cycloreversion

Intramolecular Annulation Reactions

Intramolecular annulation, or cyclization, represents a powerful strategy for constructing the fused bicyclic thienopyrrole system from a single precursor molecule. This approach often leverages the formation of a key bond to close the second ring onto an existing thiophene or pyrrole core.

One notable strategy involves intramolecular 1,3-dipolar cycloadditions. For instance, the parent 4H-Thieno[3,4-c]pyrrole system, a related isomer, was synthesized from an azide precursor via an intramolecular 1,3-dipolar cycloaddition, which was followed by an acid-catalyzed 1,3-dipolar cycloreversion of the dihydrotriazole (B8588859) intermediate. Another relevant approach is the cascade reaction involving a [3+2] cycloaddition of azomethine ylides followed by an intramolecular lactamization to produce saturated hexahydropyrrolo[3,4-b]pyrrole-fused quinoline (B57606) systems. This demonstrates how intramolecular ring-closing can be integrated into a sequence to build complex fused structures.

Catalytic Methodologies in this compound Synthesis

Catalysis is central to the efficient and selective synthesis of thienopyrroles, enabling the construction of complex molecular architectures under mild conditions. Various catalytic systems, including those based on transition metals and organocatalysts, have been developed.

Palladium-Catalyzed Coupling Reactions for Precursor Assembly

Palladium catalysis is a cornerstone for the assembly of precursors that are subsequently cyclized to form the thienopyrrole nucleus. Cross-coupling reactions such as Stille and Suzuki-Miyaura are frequently employed to construct the carbon-carbon bonds necessary to build the molecular framework.

The Stille coupling reaction, which forms a bond between an organotin compound and an organohalide, has been used to synthesize precursors for thieno[3,4-c]pyrrole-4,6-dione (B1257111) derivatives. In a typical sequence, a brominated thieno[3,4-c]pyrrole-4,6-dione (TPD) core is coupled with a stannylated thiophene donor using a palladium catalyst like tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) in a solvent such as dimethylformamide (DMF). Similarly, the synthesis of other donor-acceptor semiconductors has utilized the Stille coupling between brominated thienopyrrole carboxylates and stannylated aromatic units.

Suzuki-Miyaura couplings, which join an organoboron compound with an organohalide, have also been applied to assemble precursors for related thieno[3,2-b]pyrrole derivatives, showcasing the versatility of palladium catalysis in this field.

Table 1: Examples of Palladium-Catalyzed Precursor Assembly

Coupling Reaction Catalyst Substrates Product Type Ref.
Stille Coupling Pd(PPh₃)₄ Brominated TPD Core, Stannylated Thiophene D-A1-D Intermediate
Stille Coupling Pd(PPh₃)₄ Ethyl 2-bromo-4-dodecyl-4H-thieno[3,2-b]pyrrole-5-carboxylate, Bis-stannylated Benzothiadiazole D-A-D Small Molecule

Other Transition Metal-Catalyzed Synthetic Pathways

Beyond palladium, other transition metals like nickel, copper, zinc, and rhodium have proven effective in catalyzing reactions for pyrrole and thienopyrrole synthesis.

Nickel catalysis has been successfully applied in the annulation of a pyrrole ring onto a benzothiophene (B83047) system. A high-yielding synthesis of 3-arylbenzothieno[3,2-b]pyrroles was developed using 3-arylazirines as a nitrogen-carbon synthon, catalyzed by nickel(II) hexafluoroacetylacetonate (Ni(hfacac)₂). This reaction proceeds through the opening of the azirine ring.

Copper-catalyzed reactions have been explored for N-arylation steps in the synthesis of related heterocyclic systems. Furthermore, general pyrrole synthesis methods catalyzed by zinc and rhodium have been developed, such as the conversion of dienyl azides into substituted pyrroles at room temperature using catalysts like zinc iodide (ZnI₂) or dirhodium(II) perfluorobutyrate (Rh₂(O₂CC₃F₇)₄). These methods offer mild and efficient pathways that could be adapted for thienopyrrole targets.

Organocatalytic and Acid-Catalyzed Approaches

Metal-free catalytic systems provide an alternative, often more sustainable, approach to synthesis. Organocatalysis and acid catalysis have been employed to construct the pyrrole ring of the thienopyrrole scaffold.

Amine-catalyzed cascade reactions are effective for forming pyrrole rings. For example, 1,4-diazabicyclo[2.2.2]octane (DABCO) can initiate a (3+2) annulation between β'-acetoxy allenoates and 1,2-bisnucleophiles to access pyrrole structures. General organocatalytic methods for N-substituted pyrrole synthesis include the use of vitamin B1 to catalyze the reaction between hexane-2,5-dione and aromatic amines.

Acid catalysis is also prevalent. Lewis acids such as niobium pentachloride (NbCl₅) have been shown to be effective catalysts in multicomponent reactions to form 1,4-dihydro-1,2,4,5-tetraarylpyrrolo[3,2-b]pyrroles with high yields. Brønsted acids like p-toluenesulfonic acid are also known to improve synthesis yields in similar reactions.

Multicomponent Reaction Sequences for Complex this compound Architectures

Multicomponent reactions (MCRs) are highly efficient processes in which three or more reactants combine in a single synthetic operation to form a product that contains portions of all the starting materials. This strategy allows for the rapid construction of complex molecules like thienopyrroles from simple and readily available precursors.

A notable example is the four-component reaction developed for the synthesis of thieno[3,4-c]pyrrole-4,6-diones (TPD derivatives). This transition-metal-free method combines aromatic aldehydes, 1-methylpyrrolidin-2-one (NMP), and elemental sulfur in the presence of an initiator and a base. This approach provides a relatively green and efficient route to TPD-containing functional materials. The synthesis of pyrrolo[3,2-b]pyrroles has also been achieved via MCRs catalyzed by the Lewis acid NbCl₅. These reactions highlight the power of MCRs to build molecular complexity in a single step.

Table 2: Multicomponent Synthesis of Thienopyrrole Derivatives

Number of Components Key Reactants Catalyst/Conditions Product Core Structure Ref.
Four Aromatic Aldehyde, NMP, Elemental Sulfur, Additives I₂, CTBP, Cs₂CO₃, 150 °C Thieno[3,4-c]pyrrole-4,6-dione

Stereoselective and Regioselective Synthesis of Substituted 1H-Thieno[3,4-b]pyrroles

Controlling the placement of substituents on the heterocyclic core (regioselectivity) and their three-dimensional orientation (stereoselectivity) is critical for tuning the properties of the final compound. The inherent asymmetry of the this compound skeleton makes regiocontrol a key consideration in its synthesis.

Regioselective synthesis of polysubstituted pyrroles can often be achieved through cycloaddition reactions. For example, the reaction of methyl isocyanoacetate with α,β-unsaturated nitriles provides a regioselective route to 2-substituted 3,4-diaryl pyrroles. This method allows for the rapid synthesis of pyrroles with varied substituents by simply changing the starting unsaturated nitrile. Similarly, 1,3-dipolar cycloaddition reactions between in situ generated nitrilimines and alkenes can offer a high degree of regioselectivity in the formation of substituted five-membered heterocycles, a principle applicable to thienopyrrole synthesis.

The annulation reaction of 3-arylazirines with 3-hydroxybenzo[b]thiophene-3-carboxylic ester, catalyzed by Ni(hfacac)₂, provides a regioselective pathway to 3-aryl-1H-benzothieno[3,2-b]pyrroles, where the aryl group from the azirine is specifically installed at the 3-position of the newly formed pyrrole ring. Such methods that dictate the precise location of functional groups are invaluable for the targeted design of novel thienopyrrole derivatives.

Control of Functionalization Positions within the Fused Ring System

Achieving regioselective functionalization of the this compound core is a key challenge in the synthesis of its derivatives. The reactivity of the thiophene and pyrrole rings, as well as the influence of substituents on the nitrogen atom, dictates the outcome of electrophilic substitution and other functionalization reactions.

A common strategy for introducing substituents at specific positions involves the use of pre-functionalized precursors. For instance, the synthesis of thieno[3,4-c]pyrrole-4,6-dione derivatives, which share a related structural motif, often starts with a substituted thiophene-3,4-dicarboxylic acid. This precursor is then converted to the corresponding anhydride (B1165640) and subsequently reacted with an amine to form the desired N-substituted thieno[3,4-c]pyrrole-4,6-dione. researchgate.netsquarespace.com This approach allows for the introduction of various functionalities on the nitrogen atom, which can in turn influence the electronic properties and solubility of the final molecule. researchgate.net

Direct functionalization of the pre-formed this compound ring system can be achieved through electrophilic substitution reactions. The positions most susceptible to electrophilic attack are the α-positions of both the thiophene and pyrrole rings. The Vilsmeier-Haack reaction, a mild method for formylation of electron-rich aromatic compounds, has been successfully applied to related thieno[3,2-b]pyrrole systems and represents a viable strategy for introducing a formyl group at a specific position on the this compound core. This formyl group can then serve as a versatile handle for further synthetic transformations.

Halogenation, particularly bromination, is another important tool for the regioselective functionalization of thienopyrrole systems. The reaction conditions can be modulated to direct the substitution to specific positions. For example, in a related thieno[2',3':4,5]pyrrolo[1,2-d] researchgate.netscielo.org.mxmdpi.comtriazin-8(7H)-one system, regioselective bromination at either the 2- or 9-position was achieved by adjusting the basicity of the reaction medium. This suggests that similar strategies could be employed to control the position of halogenation on the this compound scaffold, providing precursors for cross-coupling reactions to introduce a wide range of substituents.

Directed metalation, using a directing group to guide a strong base to deprotonate a specific position followed by quenching with an electrophile, is a powerful technique for regioselective functionalization. While specific examples for this compound are not extensively documented, the principles of this methodology could be applied. For instance, an N-substituent with a coordinating heteroatom could direct lithiation to the adjacent C2 position of the pyrrole ring, allowing for the introduction of a functional group at this specific site.

The following table summarizes some potential strategies for the regioselective functionalization of the this compound ring system based on established methods for related heterocycles.

Reaction TypeReagents and ConditionsPotential Position of Functionalization
Vilsmeier-Haack FormylationPOCl₃, DMFα-position of the pyrrole or thiophene ring
BrominationNBS, solvent, base/acid catalystα-position of the pyrrole or thiophene ring
Directed ortho-Metalationn-BuLi, TMEDA, followed by electrophilePosition ortho to a directing group on the N-atom
Friedel-Crafts AcylationAcyl chloride, Lewis acidα-position of the pyrrole or thiophene ring

Enantioselective and Diastereoselective Synthetic Routes (If Applicable)

The development of enantioselective and diastereoselective synthetic routes to derivatives of this compound is a nascent area of research. The presence of stereocenters in substituents attached to the core ring system can significantly impact the biological activity and material properties of these compounds. While specific examples for the this compound system are currently limited in the scientific literature, established principles of asymmetric synthesis can be extrapolated to devise potential strategies.

One approach involves the use of chiral auxiliaries . A chiral auxiliary can be temporarily attached to the this compound core or a precursor molecule to control the stereochemical outcome of a subsequent reaction. After the desired stereocenter is created, the auxiliary can be removed. Sulfur-based chiral auxiliaries, for example, have been effectively used in various asymmetric transformations, offering high levels of diastereoselectivity. scielo.org.mx These could potentially be employed in the synthesis of substituted this compound derivatives where a stereocenter is introduced on a side chain.

Asymmetric catalysis represents another powerful tool for establishing stereocenters. mdpi.com Chiral catalysts, such as metal complexes with chiral ligands or organocatalysts, can facilitate enantioselective reactions. For instance, an asymmetric Michael addition to an α,β-unsaturated derivative of this compound could be catalyzed by a chiral catalyst to yield an enantioenriched product. Similarly, asymmetric hydrogenation of a double bond in a substituent could be achieved using a chiral rhodium or ruthenium catalyst. The field of asymmetric catalysis has seen significant advancements, with a wide array of catalysts available for various transformations. mdpi.com

The synthesis of diastereomerically pure compounds can be achieved by exploiting the inherent stereochemistry of the starting materials or by controlling the formation of new stereocenters relative to existing ones. For example, if a substituent on the this compound core already contains a stereocenter, a subsequent reaction can be influenced by this existing stereochemistry, leading to the preferential formation of one diastereomer. This is known as substrate-controlled diastereoselection.

While the application of these stereoselective methods directly to the this compound system requires further investigation, the extensive toolkit of modern asymmetric synthesis provides a solid foundation for the future development of such routes. The ability to produce enantiomerically and diastereomerically pure derivatives of this compound will undoubtedly expand the scope of their applications in various scientific fields.

Advanced Spectroscopic and Structural Elucidation Techniques for 1h Thieno 3,4 B Pyrrole Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including the 1H-thieno[3,4-b]pyrrole scaffold. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms and their connectivity within a molecule.

Proton (¹H) NMR spectroscopy is a powerful tool for analyzing the proton environments within this compound systems. The chemical shifts (δ) of the protons are highly sensitive to their local electronic environment, providing valuable information about the substitution patterns and electronic nature of the heterocyclic core. In the parent this compound, the protons on the thiophene (B33073) and pyrrole (B145914) rings exhibit characteristic chemical shifts. nih.gov For instance, in derivatives of thieno[3,4-b]thiophene (B1596311), a related system, the thiophene protons typically appear as singlets or doublets in the aromatic region of the spectrum. acs.org The chemical shifts of these protons are influenced by the nature of the solvent used for the analysis. ipb.pt

In substituted this compound derivatives, the chemical shifts of the ring protons can be significantly affected by the electronic properties of the substituents. For example, electron-withdrawing groups tend to shift the signals of nearby protons downfield (to higher ppm values), while electron-donating groups cause an upfield shift. ipb.pt The coupling constants (J) between adjacent protons provide information about their dihedral angles and are crucial for confirming the connectivity of the proton network. ipb.pt For instance, in a study of thieno[2,3-b]pyrrol-3(4H)-one, the methylene (B1212753) group protons were observed as a signal at 4.21 ppm. sci-hub.se

Below is a table summarizing representative ¹H NMR data for various thieno[3,4-b]pyrrole and related heterocyclic derivatives.

Compound NameSolventProtonChemical Shift (δ, ppm)MultiplicityJ (Hz)
This compound --Data not available in search results--
Octyl 4-Iodothieno[3,4-b]thiophene-2-carboxylate CDCl₃Thiophene-H7.49s-
Thiophene-H7.42s-
OCH₂4.31t6.9
Ethyl 4-iodothieno[3,4-b]thiophene-2-carboxylate CDCl₃Thiophene-H7.80s-
Thiophene-H7.66s-
OCH₂4.38q7.2
2-[(3-Cyano-5-phenyl-1H-pyrrol-2-yl)thio]acetic Acid DMSO-d₆Aromatic-H6.93-7.68m-
NH12.51s-
CH₂3.6s-

This table is populated with data from related thieno-pyrrole systems to illustrate typical chemical shift ranges and multiplicities, as specific data for the parent this compound was not found in the search results.

Carbon-13 (¹³C) NMR spectroscopy provides direct information about the carbon skeleton of a molecule. bhu.ac.in Each unique carbon atom in the this compound system gives rise to a distinct signal in the ¹³C NMR spectrum, allowing for the determination of the number of different carbon environments. ceitec.cz The chemical shifts of these signals are indicative of the hybridization and chemical environment of the carbon atoms. bhu.ac.in Generally, carbons in aromatic and heterocyclic rings resonate in the downfield region of the spectrum (typically δ 100-150 ppm). bhu.ac.in

For instance, in thieno[3,4-b]thiophene derivatives, the carbon atoms of the thiophene rings show characteristic chemical shifts that are influenced by substituents. acs.org The signals for carbons directly attached to the sulfur atom appear at different chemical shifts compared to the other ring carbons. In a study of substituted indoles, a related fused heterocyclic system, the chemical shifts of the carbon atoms in the pyrrole and benzene (B151609) rings were assigned based on their electronic environment. ipb.pt The chemical shifts of carbon atoms are also sensitive to the solvent used. ipb.pt

The following table presents representative ¹³C NMR data for various thieno-pyrrole and related heterocyclic derivatives.

Compound NameSolventCarbonChemical Shift (δ, ppm)
This compound --Data not available in search results
Octyl 4-Iodothieno[3,4-b]thiophene-2-carboxylate CDCl₃C=O163.1
Thiophene-C151.4, 141.1, 138.9, 124.2, 118.1
OCH₂66.2
Ethyl 4-iodothieno[3,4-b]thiophene-2-carboxylate CDCl₃C=O162.8
Thiophene-C147.8, 145.4, 140.1, 124.3, 123.1
OCH₂61.8
2-[(3-Cyano-5-phenyl-1H-pyrrol-2-yl)thio]acetic Acid DMSO-d₆C=O171.26
Aromatic/Pyrrole-C135.1, 131.4, 131.1, 129.3, 127.6, 124.5, 116.7, 109.2, 97.4
CH₂39.9

This table includes data from related compounds to provide an indication of expected chemical shifts, as specific data for the parent this compound was not found.

Two-dimensional (2D) NMR techniques are essential for unambiguously assigning the ¹H and ¹³C NMR spectra of complex molecules like this compound derivatives. researchgate.net These experiments reveal correlations between different nuclei, providing a detailed map of the molecular connectivity. nih.gov

COSY (Correlation Spectroscopy): The ¹H-¹H COSY experiment identifies protons that are spin-spin coupled to each other, typically those on adjacent carbon atoms. sdsu.edu This is invaluable for tracing out the proton-proton connectivity within the thiophene and pyrrole rings and any attached side chains. libretexts.org

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates the chemical shifts of protons with the chemical shifts of the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlation). sdsu.edunanalysis.com This allows for the direct assignment of carbon signals based on the already assigned proton signals, or vice versa. youtube.com

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals correlations between protons and carbons that are separated by two or three bonds (long-range ¹H-¹³C correlations). columbia.edu This is particularly powerful for establishing the connectivity between different parts of the molecule, such as linking substituents to the heterocyclic core and confirming the fusion of the thiophene and pyrrole rings. youtube.com

The combined application of COSY, HSQC, and HMBC experiments allows for a comprehensive and unambiguous structural elucidation of this compound systems. nih.gov

Mass Spectrometry for Molecular Structure Confirmation and Mechanistic Studies

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. algimed.com It is used to determine the molecular weight of a compound and can also provide information about its structure through the analysis of fragmentation patterns. chemguide.co.uk

High-Resolution Mass Spectrometry (HRMS) is a crucial technique for the analysis of this compound systems as it provides a highly accurate measurement of the molecular mass, often to four or more decimal places. measurlabs.combioanalysis-zone.com This precision allows for the unambiguous determination of the elemental composition of the molecule, as the exact mass is unique to a specific molecular formula. researchgate.net For example, HRMS can readily distinguish between compounds with the same nominal mass but different elemental compositions. bioanalysis-zone.com The calculated exact mass for the parent this compound (C₆H₅NS) is 123.01427034 Da. nih.gov

The following table provides examples of HRMS data for related heterocyclic compounds.

Compound NameIonization ModeCalculated m/zFound m/zMolecular Formula
This compound -123.01427034Data not availableC₆H₅NS
Ethyl 4-iodothieno[3,4-b]thiophene-2-carboxylate EI337.8932337.8928C₉H₇IO₂S₂
TPA-TPD ESI752.3311752.3307C₅₀H₄₅N₃O₂S
TPA-TT ESI455.1565455.1573C₃₁H₂₂N₂S

This table showcases the high accuracy of HRMS in determining the molecular formula of various compounds. acs.orgmdpi.com

Tandem Mass Spectrometry (MS/MS) is a technique used to study the fragmentation of ions. In an MS/MS experiment, a specific ion (the precursor ion) is selected, fragmented, and the resulting product ions are analyzed. uni-saarland.de The fragmentation pattern provides valuable information about the structure of the precursor ion, as the fragmentation pathways are often characteristic of specific functional groups and structural motifs. libretexts.orglibretexts.org

For this compound derivatives, MS/MS can be used to confirm the connectivity of the molecule and to identify the location of substituents. The fragmentation of the heterocyclic core will produce characteristic fragment ions corresponding to the loss of small molecules or radicals. savemyexams.com For example, the fragmentation of a substituted thieno[2,3-b]pyrrol-5-one derivative showed a peak corresponding to the loss of a hydrogen atom (M-H). tandfonline.com By analyzing the fragmentation patterns of a series of related compounds, it is possible to establish general fragmentation rules for the this compound system, which can then be used to aid in the structure elucidation of new derivatives.

Atmospheric Pressure Photoionization (APPI) Applications in Mechanistic Elucidation

Atmospheric Pressure Photoionization (APPI) mass spectrometry is a powerful tool for ionizing molecules, particularly those with low polarity, and has been instrumental in elucidating reaction mechanisms for thienopyrrole derivatives. nih.govwikipedia.org In the positive mode, APPI typically generates radical cations (M•+) or protonated molecules ([M+H]+). nih.gov However, studies on N-alkyl-substituted thieno[3,4-c]pyrrole-4,6-dione (B1257111) (TPD) derivatives have revealed the formation of unusual [M-H]+ ions under specific experimental conditions. nih.govresearchgate.net

The formation of these [M-H]+ ions was found to be dependent on several factors, including the use of a halogenated benzene dopant and a minimum of four carbon atoms in the substituted N-alkyl side chains. nih.gov Through the use of APPI combined with high-resolution collision-induced dissociation mass spectrometry (APPI-HR-CID-MSⁿ) and supported by Density Functional Theory (DFT) calculations, researchers have reexamined the gas-phase reaction mechanisms responsible for the generation of these [M–H]⁺ precursor ions. researchgate.net This advanced approach allows for the determination of the chemical structure of the observed ions, providing critical insights into the complex ionization and fragmentation pathways of TPD derivatives. nih.govresearchgate.net The mechanism underlying dopant-assisted APPI is a subject of ongoing investigation for many chemical classes, and its application to thienopyrrole systems showcases its utility in probing intricate gas-phase ion chemistry. researchgate.netresearchgate.net

X-ray Diffraction (XRD) for Solid-State Structural Characterization and Packing Analysis

X-ray Diffraction (XRD) is an indispensable, non-destructive technique for determining the crystalline structure of materials, providing precise information about atomic arrangements, phase composition, and molecular packing. anton-paar.com In the study of thieno[3,4-b]pyrrole systems and their isomers, XRD and related techniques like Grazing-Incidence X-ray Diffraction (GIXRD) and Grazing-Incidence Wide-Angle X-ray Scattering (GIWAXS) are used to analyze the solid-state structure, particularly in thin films which are relevant for electronic applications. acs.orgacs.orgresearchgate.net

GIXRD analysis of thin films of donor-acceptor semiconductors based on thieno[3,2-b]pyrrole has shown that thermal annealing can significantly induce crystallinity. acs.org For instance, in one study, annealing a film of a thieno[3,2-b]pyrrole derivative at 120 °C enhanced the intensity of diffraction peaks, indicating improved molecular ordering. acs.org Similarly, GIXRD studies on pyrrole-fused moieties like 1H-indole and pyrrolo[2,3-b]pyridine demonstrated that annealing could reduce the lamellar packing distance (d-spacing), suggesting a more compact and ordered solid-state structure. acs.org GIWAXS measurements on pyrrolo[3,2-b]pyrrole-1,4-dione (isoDPP) derivatives revealed that the thin-film microstructure can vary significantly depending on the substituents, ranging from highly crystalline to less ordered structures. researchgate.net

Table 1: Selected XRD Findings for Thienopyrrole Derivatives

Compound/SystemTechniqueKey FindingsCitations
TP-BT4T-TP (Thieno[3,2-b]pyrrole derivative)GIXRDAnnealing at 120°C induced significant crystallinity compared to the non-annealed film. acs.org
PPy-BT2T-PPy (Pyrrolo[2,3-b]pyridine derivative)GIXRDAnnealing reduced the d-spacing by 3.8 Å, indicating enhanced molecular packing. acs.org
1,3,4,6-tetraphenylpyrrolo[3,2-b]pyrrole-2,5(1H,4H)-dioneGIWAXSThin film showed clear crystalline peaks, with a structure that could be indexed to the single crystal structure. researchgate.net
1,4-bis(4-(hexyloxy)phenyl)-3,6-di(thiophen-2-yl)pyrrolo[3,2-b]pyrrole-2,5(1H,4H)-dioneGIWAXSThin film showed no crystalline peaks, indicating a less ordered, possibly liquid crystalline, structure. researchgate.net

Vibrational Spectroscopy (IR, Raman) for Functional Group and Structural Motif Identification

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, is fundamental for identifying functional groups and confirming the structural motifs of newly synthesized compounds. nih.goviitm.ac.in For thieno[3,4-b]pyrrole derivatives, particularly those with dione (B5365651) structures, IR spectroscopy is crucial for verifying the presence of key bonds. mdpi.com

The most prominent absorption in thieno[3,4-c]pyrrole-4,6-dione (TPD) derivatives is the strong band associated with the carbonyl (C=O) group stretch, typically appearing around 1712 cm⁻¹. libretexts.org The presence of an N-H bond in the pyrrole ring can be identified by peaks in the 3300-3400 cm⁻¹ region. libretexts.org A primary amine (R-NH₂) would show two peaks in this range, while a secondary amine (R₂-NH) shows one. libretexts.org The C-N bond also has a characteristic absorption, though it often appears in the complex "fingerprint region" of the spectrum. libretexts.org Researchers have used Fourier Transform Infrared (FTIR) and FT-Raman spectroscopy to characterize various thienopyrrole-based molecules, confirming their intended chemical structures. nih.govmdpi.comscience.gov

Table 2: Characteristic IR Absorption Frequencies for Thienopyrrole Systems

Functional GroupBondCharacteristic Absorption (cm⁻¹)Citations
AmineN-H3300 - 3400 libretexts.org
Carbonyl (Ketone)C=O~1715 libretexts.org
AlkeneC=C1600 - 1680
Aromatic RingC=C1400 - 1600
AmineC-N1000 - 1350 libretexts.org

Advanced Optical Spectroscopy for Electronic Transition Investigation

UV-Vis spectroscopy is a primary technique for investigating the electronic transitions in conjugated molecules like this compound and its derivatives. The position of the maximum absorption wavelength (λmax) and the onset of absorption, which determines the optical bandgap (Egopt), are highly sensitive to the molecular structure, the extent of π-conjugation, and the surrounding environment (solvent or solid-state). mdpi.comrsc.org

Derivatives of thieno[3,4-c]pyrrole-4,6-dione (TPD) exhibit absorption profiles that can be tuned across the visible spectrum. For example, extending the π-conjugated system in a series of TPA-TPD based molecules by introducing thiophene spacers resulted in a significant red-shift of the λmax from 433 nm to 527 nm in chloroform (B151607) solution. mdpi.com Similarly, a series of oligo(thieno[3,4-b]thiophene)s showed a systematic red-shift in λmax from 366 nm for the monomer to 703 nm for the hexamer, demonstrating wide tunability of the absorption range. acs.org The absorption spectra of these molecules often differ between the solution and solid-state, with films typically showing red-shifted absorption due to intermolecular interactions. acs.orgmdpi.com

Table 3: UV-Vis Absorption Data for Selected Thieno[3,4-b]pyrrole Derivatives and Related Systems

CompoundMediumλmax (nm)Optical Bandgap (Egopt) (eV)Citations
TPA-TPDChloroform4332.37 mdpi.com
TPA-PT-TPDChloroform4952.15 mdpi.com
TPA-TT-TPDChloroform5272.05 mdpi.com
TPA-TT-TPDSolid Film5451.95 mdpi.com
P2TPD[2F]T PolymerSolid Film553~1.9 kaust.edu.sa
P2TPDBT[2F]T PolymerSolid Film590~1.7 kaust.edu.sa
rr-3TbT OligomerDichloromethane (B109758)5451.98 acs.org
rr-6TbT OligomerDichloromethane7031.48 acs.org
p-PCzTPDDCM Solution386- semanticscholar.org

Fluorescence spectroscopy provides valuable information about the emissive properties and excited-state dynamics of thieno[3,4-b]pyrrole systems. The emission wavelength (λem), fluorescence quantum yield (ΦF), and Stokes shift (the difference between λmax of absorption and emission) are key parameters derived from this technique.

Studies on polymers based on thieno[3,4-c]pyrrole-4,6-dione have documented their emission characteristics in solution. rsc.org For example, the polymer P2 exhibited a fluorescence emission maximum at 632 nm in a dichloromethane solution. rsc.org The photophysical properties of thieno-pyrrole fused BODIPY dyes have also been extensively studied, showing that the introduction of various electron-donating groups can lead to significant bathochromic (red) shifts in both absorption and fluorescence spectra. nih.govnih.gov For instance, a series of these dyes showed emission maxima ranging from 712 nm to 763 nm. nih.gov In some cases, such as with certain pyrrolo[3,2-b]pyrrole-1,4-dione derivatives, the fluorescence quantum yields can be quite low, which is consistent with theoretical predictions of an optically forbidden transition between the lowest excited singlet state and the ground state. researchgate.net

Table 4: Fluorescence Emission Data for Selected Thieno[3,4-b]pyrrole Derivatives and Related Systems

CompoundMediumλem (nm)Fluorescence Quantum Yield (ΦF)Stokes Shift (nm)Citations
P1 PolymerCH₂Cl₂ Solution632-- rsc.org
rr-3TbT OligomerDichloromethane6342.4%89 acs.org
rr-4TbT OligomerDichloromethane7241.9%112 acs.org
SBDPiR (F substituent)-695-7 nih.gov
SBDPiR (OH substituent)-763-~24 nih.gov
Pyrrolo[3,2-b]pyrrole-dione 2--Weakly luminescent- researchgate.net

Theoretical and Computational Chemistry Studies of 1h Thieno 3,4 B Pyrrole

Aromaticity Assessment of the 1H-Thieno[3,4-b]pyrrole System

Electron Localization Function (ELF) and Aromaticity Indices:Similarly, there is a lack of available studies applying ELF analysis or other specific aromaticity indices to quantify the aromatic character of this compound.

While computational studies exist for isomers and derivatives, the strict requirement to focus solely on this compound prevents the inclusion of data from related but structurally distinct molecules. Further theoretical research is required to characterize the specific electronic and aromatic properties of this compound.

Magnetically Induced Current Density Calculations (GIMIC)

The aromaticity of this compound and its derivatives can be quantitatively assessed using magnetically induced current density calculations, a powerful tool in computational chemistry. The Gauge-Including Magnetically Induced Current (GIMIC) method is a prominent approach for this purpose. github.io

GIMIC calculates the flow of electrons within a molecule under the influence of an external magnetic field. The direction and magnitude of this induced current provide deep insight into the electronic structure and aromatic character of the molecule. The procedure involves an initial Nuclear Magnetic Resonance (NMR) calculation, typically using the Gauge-Independent Atomic Orbital (GIAO) method, to obtain the necessary one-electron density and magnetically perturbed matrices. github.io These are then used as input for the GIMIC program, which calculates the current density susceptibility tensor.

The results are often visualized as streamlines or vectors on a plane intersecting the molecule. The direction of the current determines its classification:

Diatropic currents are clockwise currents that sustain the external magnetic field and are characteristic of aromatic systems.

Paratropic currents are counter-clockwise currents that oppose the external magnetic field and are indicative of anti-aromaticity. readthedocs.io

Computational Studies of Reaction Mechanisms and Pathways

Computational chemistry provides indispensable tools for investigating the mechanisms of chemical reactions, offering insights into transition states, reaction energies, and selectivity that are often difficult to obtain experimentally.

The synthesis of thienopyrrole scaffolds often involves multi-step processes, including cross-coupling reactions, cycloadditions, and condensations. squarespace.com Transition state (TS) analysis using methods like Density Functional Theory (DFT) is crucial for understanding the feasibility and kinetics of these synthetic steps. By locating the transition state structure on the potential energy surface, chemists can calculate the activation energy of a reaction, which is the energy barrier that must be overcome for the reaction to proceed.

For instance, a plausible synthesis for the thienopyrrole core could involve a cycloaddition reaction. A computational study of such a transformation would involve:

Optimizing the geometries of the reactants, products, and the transition state.

Performing frequency calculations to confirm that the reactants and products are energy minima (no imaginary frequencies) and the TS is a first-order saddle point (one imaginary frequency).

Calculating the activation energy barrier, which dictates the reaction rate.

While specific transition state analyses for the synthesis of the parent this compound are not detailed in the available literature, such computational studies are routine for understanding reaction mechanisms in heterocyclic chemistry.

When derivatizing the this compound core, for example, through electrophilic substitution, multiple positions on the ring system could potentially react. Computational methods are highly effective in predicting the regioselectivity of these reactions.

DFT-based reactivity descriptors are commonly used to explain and predict the most reactive sites in a molecule. dergipark.org.tr These include:

Fukui Functions: These indicate the change in electron density at a specific point in the molecule when an electron is added or removed, highlighting sites susceptible to nucleophilic or electrophilic attack, respectively.

Electrostatic Potential (ESP) Maps: These maps visualize the charge distribution on the molecular surface, identifying electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue) regions. An approaching electrophile would preferentially attack the site with the most negative electrostatic potential. dergipark.org.tr

For this compound, these calculations could predict whether substitution is more likely to occur on the thiophene (B33073) or the pyrrole (B145914) ring, and at which specific carbon atom (α or β position relative to the heteroatom). Such theoretical results can guide synthetic efforts, saving time and resources. imist.ma

Modeling reaction mechanisms in the gas phase provides fundamental insights into the intrinsic reactivity of a molecule, free from solvent effects. These studies are relevant for understanding processes like pyrolysis, combustion, or behavior in a mass spectrometer.

Detailed kinetic modeling of gas-phase reactions involves creating a comprehensive mechanism of all possible elementary reactions (e.g., bond fission, radical reactions, rearrangements) and their corresponding rate constants. semanticscholar.org The rate constants are often calculated using transition state theory combined with quantum chemical calculations of the potential energy surface. The system of differential equations describing the concentration of each species over time is then solved numerically. While specific gas-phase modeling studies on this compound are not prominent, this methodology could be applied to understand its thermal stability and decomposition pathways.

Prediction of Frontier Molecular Orbitals (HOMO/LUMO) and Their Role in Reactivity and Electronic Structure

The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding the electronic behavior and reactivity of a molecule. The energy and spatial distribution of these orbitals are routinely calculated using quantum chemical methods like DFT.

The HOMO is associated with the ability to donate electrons, while the LUMO is associated with the ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (or band gap), is a critical parameter. A small gap generally implies higher reactivity and easier electronic excitation, which is a desirable property for organic electronic materials. nih.gove3s-conferences.org

In computational studies of derivatives of the isomeric thieno[3,4-c]pyrrole-4,6-dione (B1257111), DFT calculations (using the MPW1PW91 functional and 6-31G(d,p) basis set) have been employed to analyze the FMOs. acs.orgsemanticscholar.org These studies show that the HOMO charge density is often located on the electron-donating parts of the molecule, while the LUMO density is spread across the electron-accepting regions. acs.org Modifying the donor and acceptor units allows for fine-tuning of the HOMO and LUMO energy levels and thus the band gap, which in turn affects the absorption spectrum and performance in devices like organic solar cells.

The following table presents DFT-calculated HOMO and LUMO energy levels and the resulting energy gap for a reference molecule (RW) based on a thieno[3,4-c]pyrrole-4,6-dione core and several newly designed derivatives (W1-W7) with different terminal acceptor groups.

MoleculeEHOMO (eV)ELUMO (eV)Energy Gap (Eg) (eV)
RW-5.86-3.632.23
W1-5.58-3.631.95
W2-5.70-3.721.98
W3-5.95-3.762.19
W4-5.75-3.552.20
W5-5.79-3.582.21
W6-5.66-3.452.21
W7-5.62-3.402.22

Data sourced from a computational study on thieno[3,4-c]pyrrole-4,6-dione derivatives. acs.org

Intermolecular Interactions and Aggregation Behavior Modeling

For applications in organic electronics, the performance of materials based on this compound is heavily influenced by how the molecules pack together in the solid state. Computational modeling is essential for understanding the intermolecular interactions that govern this self-assembly and aggregation. acs.org

The planar, aromatic nature of the thienopyrrole core suggests that π-stacking will be a dominant intermolecular interaction. nih.gov Computational methods can be used to model these non-covalent interactions:

Quantum Mechanics (QM): High-level QM calculations can accurately determine the interaction energies between two or more molecules (a dimer, trimer, etc.), revealing the most stable stacking configurations (e.g., cofacial vs. slipped-stack) and the binding energy.

Molecular Dynamics (MD): For larger systems, MD simulations using specialized force fields that account for non-covalent interactions can simulate the aggregation process of many molecules over time, predicting the bulk morphology. elsevierpure.com

Syntonic Engineering: This approach uses force fields to analyze intermolecular synthons (the fundamental units of interaction) to predict crystal morphologies and lattice energies. cetjournal.it

Understanding these interactions is key to predicting material properties like charge mobility. Efficient charge transport in organic semiconductors often relies on strong π-π overlap between adjacent molecules, a feature that can be predicted and optimized through computational modeling. elsevierpure.com

Reactivity and Derivatization Chemistry of 1h Thieno 3,4 B Pyrrole

Electrophilic Aromatic Substitution Reactions and Regioselectivity on the Fused Ring System

The thieno[3,4-b]pyrrole nucleus is susceptible to electrophilic attack, with the regioselectivity being highly dependent on the reaction conditions and the nature of the electrophile. Generally, the electron-rich pyrrole (B145914) ring is more reactive towards electrophiles than the thiophene (B33073) ring.

Studies on the acylation of methyl 2-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylate have demonstrated that regioselectivity can be controlled by the choice of Lewis acid catalyst. acs.org For instance, using two or more equivalents of aluminum chloride (AlCl₃) in dichloroethane leads to regioselective acylation at the thiophene ring. acs.org Conversely, employing equimolar amounts of AlCl₃ increases the likelihood of substitution on the pyrrole ring. acs.org The use of a weaker Lewis acid like tin tetrachloride (SnCl₄) can also direct the acylation to the pyrrole ring. acs.org

Formylation of N-benzylthieno[3,2-b]pyrrole has been shown to occur at the α-position of the pyrrole ring. acs.org Similarly, diazo coupling of certain thieno[3,2-b]pyrrole derivatives results in exclusive α-substitution. acs.org Functionalization of 1H- acs.orgbenzopyrano[4,3-b]pyrrole and its thieno[3,2-c] acs.orgbenzopyran analogues via bromination, nitration, acetylation, and formylation has been shown to occur at the C-2 position. researchgate.net

Table 1: Regioselectivity in Acylation of Methyl 2-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylate

CatalystCatalyst EquivalentsSolventSite of Acylation
AlCl₃≥ 2DichloroethaneThiophene ring acs.org
AlCl₃1DichloroethanePyrrole ring (increased probability) acs.org
SnCl₄Not specifiedNot specifiedPyrrole ring acs.org

Nucleophilic Substitution and Addition Reactions

Nucleophilic substitution reactions on the 1H-thieno[3,4-b]pyrrole core are also a viable method for derivatization. The nitrogen atom of the pyrrole ring can act as a nucleophile, allowing for alkylation or acylation at this position. ambeed.com For instance, N-functionalization of unfunctionalized bis acs.orgbenzothieno[3,2-b:2',3'-d]pyrroles can be achieved after initial synthesis. igi-global.com

The synthesis of various N-substituted thienopyrroles often involves nucleophilic substitution. For example, N-hexylated dithieno[3,2-b:2',3'-d]pyrrole can be synthesized from the parent compound via nucleophilic substitution with hexyl iodide in a basic two-phase system. researchgate.net Similarly, starting material for heteroheptacene-based acceptors can undergo a nucleophilic substitution reaction with 2-ethylhexyl bromide. oup.com

Cycloaddition Reactions of this compound Derivatives

Derivatives of this compound can participate in cycloaddition reactions, providing a pathway to more complex fused heterocyclic systems. A notable example is the intramolecular 1,3-dipolar cycloaddition of azomethine ylides generated from Schiff's bases of S-allylcysteine methyl ester, which leads to the synthesis of tetrahydro-1H-thieno[3,4-b]pyrrole derivatives in good yields. mdpi.comsciforum.netsciforum.net This method is a powerful tool for constructing the ring-fused heterocyclic core. mdpi.comsciforum.netsciforum.net

The Diels-Alder reaction of thieno[2,3-c]pyrroles has also been studied, highlighting the synthetic utility of this class of compounds in forming polycyclic structures. acs.org

Functionalization at Nitrogen and Sulfur Heteroatoms

Direct functionalization at the nitrogen and sulfur heteroatoms offers another route for modifying the properties of the this compound system. The nitrogen atom of the pyrrole ring can be readily functionalized through N-alkylation or N-arylation reactions. ambeed.comigi-global.com For instance, N-functionalized dithieno[3,2-b:2',3'-d]pyrroles can be prepared by reacting the parent compound with various alkyl or aryl halides. researchgate.net

The sulfur atom in the thiophene ring can also be targeted for functionalization. An efficient method for the oxidation of the sulfur atom to a sulfonyl group in a range of thienopyrroles utilizes the HOF·CH₃CN complex, which proceeds under mild conditions with high yields. acs.orgcolab.ws The presence of nitrogen and sulfur groups can also be introduced into graphene oxide structures, forming pyridinic, pyrrolic, thiol, and thiophene groups. mostwiedzy.pl

Transition Metal-Catalyzed Functionalization and Cross-Coupling Reactions

Transition metal-catalyzed reactions are powerful tools for the C-H functionalization and cross-coupling of this compound and its derivatives, enabling the synthesis of complex molecules for applications in materials science. researchgate.net

Palladium-catalyzed cross-coupling reactions, such as the Stille and Suzuki couplings, are widely used. acs.orgresearchgate.net For instance, the synthesis of thienopyrrole-based heteroacenes has been achieved using a Pd-catalyzed Stille reaction to form a thioether, followed by a Cu-mediated Ullman reaction for cyclization. researchgate.net Similarly, the synthesis of certain donor-acceptor small molecules involves the Stille coupling of a brominated thienopyrrole derivative with a stannylated benzothiadiazole derivative. acs.org

Buchwald-Hartwig amination is another important transition metal-catalyzed reaction for forming C-N bonds. This reaction has been used to synthesize N-phenylated dithieno[3,2-b:2',3'-d]pyrrole by reacting the parent heterocycle with bromobenzene. researchgate.net A one-pot, two-step procedure involving a base-mediated intermolecular and a Cu-catalyzed intramolecular arylamination has been developed for the synthesis of substituted thienopyrroles. acs.org

Table 2: Examples of Transition Metal-Catalyzed Reactions on Thienopyrrole Systems

Reaction TypeCatalyst/ReagentsApplication
Stille CouplingPalladium catalystSynthesis of heteroacenes and donor-acceptor molecules acs.orgresearchgate.net
Suzuki CouplingPalladium catalystSynthesis of thienopyrrole-based small molecules kaust.edu.sa
Buchwald-Hartwig AminationPalladium catalystN-arylation of dithienopyrroles researchgate.net
Ullman CouplingCopper catalystCyclization to form heteroacenes researchgate.net
C-H/N-H FunctionalizationPalladium catalystSynthesis of nitrogen-bridged heteroacenes acs.org
Direct C-H ArylationPalladium catalystSynthesis of π-conjugated polymers rsc.org

Polymerization of this compound Monomers and Derivatives

Monomers based on the this compound framework are valuable building blocks for the synthesis of conducting polymers. These polymers are of interest for their electronic and optical properties.

Electrochemical polymerization is a common method for preparing polymer films from thieno[3,4-b]pyrrole monomers. researchgate.netmetu.edu.tr The process is initiated by the oxidation of the monomer at an electrode surface. researchgate.net The properties of the resulting polymer film can be controlled by the electrochemical method used, such as potentiostatic, galvanostatic, or potentiodynamic techniques. researchgate.net

The electrochemical polymerization of 1H,7H-pyrrolo[2',3':4,5]thieno[3,2-b]pyrrole and 4H-dithieno[3,2-b;2',3'-d]pyrrole yields polymers with conductivities of approximately 5 S/cm. researchgate.net N-alkyl substituted dithienopyrroles can produce soluble polymers with even higher conductivity (40 S/cm) and a low band-gap. researchgate.net

Templateless electropolymerization has been used to create nanotubular and nanoporous structures from thieno[3,4-b]thiophene (B1596311) monomers with rigid substituents. acs.org The morphology of these structures can be influenced by the inclusion of water in the organic solvent during electrodeposition. acs.org Another bio-inspired strategy for creating well-ordered nanotubular structures involves the templateless electropolymerization of thieno[3,4-b]thiophene-based monomers where gas bubbles produced in situ act as a soft template. royalsocietypublishing.org

Catalyst-Transfer Polycondensation (CTCP) Approaches

Catalyst-Transfer Polycondensation (CTP) is a powerful chain-growth polymerization method that allows for the synthesis of conjugated polymers with controlled molecular weights and low dispersity. nih.gov The mechanism relies on the catalyst, typically a Ni or Pd complex, remaining associated with the growing polymer chain and "walking" along it to the active chain end for the next monomer insertion. nih.gov This "living" nature of the polymerization enables the formation of well-defined polymer architectures, including block copolymers. rsc.orgunibo.it

While the direct CTCP of this compound has not been specifically detailed in the literature, the polymerization of related thiophene-based monomers is well-established. For a thieno[3,4-b]pyrrole monomer to be suitable for CTCP, it would typically require functionalization with two different leaving groups, creating an AB-type monomer. For instance, a bromo- and a magnesiated-thienopyrrole derivative could be used in a Kumada-type CTCP. diva-portal.org

The success of CTCP is highly dependent on the stability of the catalyst-polymer π-complex. nih.gov The electron-rich nature of the thienopyrrole ring system is expected to facilitate the formation of a stable complex with the transition metal catalyst. However, challenges such as slow initiation or chain transfer reactions can affect the control over the polymerization. Research on the CTCP of thienopyrrole-dione (TPD), an acceptor unit, highlights the interest in applying this controlled polymerization method to thienopyrrole-containing polymers. unibo.it For the successful CTCP of a this compound monomer, careful optimization of the catalyst system, including the choice of ligands and reaction conditions, would be crucial.

Table 1: Representative Conditions for Catalyst-Transfer Polycondensation of Thiophene-based Monomers

MonomerCatalyst SystemInitiatorSolventTemperature (°C)Resulting Polymer
2-bromo-5-(chloromagnesio)-3-hexylthiopheneNi(dppp)Cl₂None (self-initiated)THFRoom Temp.Regioregular poly(3-hexylthiophene)
2-bromo-3-hexyl-5-iodothiopheneNi(dppp)Cl₂External InitiatorTHFRoom Temp.Controlled poly(3-hexylthiophene)
Thiophene-2,5-diylbis(magnesium bromide)Ni(dppe)Cl₂4,4'-dibromobiphenylTHFRefluxPolythiophene
2,7-dibromo-9,9-dioctylfluorene (Grignard derivative)Ni(dppe)Cl₂None (self-initiated)THFRoom Temp.Poly(9,9-dioctylfluorene)

This table presents generalized conditions for thiophene-based monomers to illustrate the CTCP methodology that could be adapted for this compound derivatives.

Direct Arylation Polymerization Techniques

Direct Arylation Polymerization (DAP) has emerged as a more atom-economical and environmentally friendly alternative to traditional cross-coupling reactions for synthesizing conjugated polymers. mdpi.com This method avoids the need for pre-functionalization of monomers with organometallic reagents (like organotin or organoboron compounds) by directly coupling C-H bonds with C-X bonds (where X is a halide). mdpi.com

The application of DAP to synthesize polymers containing thienopyrrole units has been successfully demonstrated, particularly with thieno[3,4-c]pyrrole-4,6-dione (B1257111) (TPD) derivatives. researchgate.net These studies provide a strong foundation for predicting the behavior of this compound in DAP reactions. For the polymerization to occur, a dihalo-thienopyrrole monomer would be reacted with an aromatic comonomer possessing two reactive C-H bonds, or a self-polymerization of a halo-thienopyrrole with a C-H bond could be envisioned.

A common catalyst system for DAP is a palladium salt, such as Pd(OAc)₂, combined with a phosphine (B1218219) ligand (e.g., PCy₃) and a base (e.g., K₂CO₃ or Cs₂CO₃). researchgate.net The choice of solvent, temperature, and base is critical to achieve high molecular weight polymers and to minimize side reactions. researchgate.net One of the main challenges in the DAP of thiophene-containing monomers is controlling the regioselectivity, as multiple C-H bonds on the thiophene ring can be reactive, potentially leading to cross-linking and insoluble materials. mdpi.comkuleuven.be For this compound, the C-H bonds on the thiophene moiety would be the primary sites for arylation. The nitrogen atom in the pyrrole ring can also influence the reactivity and regioselectivity of the C-H activation.

Research on TPD-based polymers has shown that DAP can produce high molecular weight materials with good yields. researchgate.net For instance, the polymerization of a dibrominated TPD derivative with a dithienosilole comonomer using a palladium catalyst with a mixed-ligand system has been reported to effectively suppress side reactions. rsc.org

Table 2: Exemplary Conditions for Direct Arylation Polymerization of Thienopyrrole-based Monomers

Thienopyrrole MonomerComonomerCatalyst SystemBaseSolventTemperature (°C)Resulting Polymer
Dibromo-N-alkyl-thieno[3,4-c]pyrrole-4,6-dione1,4-diethynyl-2,5-bis(octyloxy)benzenePd₂(dba)₃ / P(o-tol)₃Cs₂CO₃Toluene110Donor-acceptor copolymer
Dibromo-N-alkyl-thieno[3,4-c]pyrrole-4,6-dioneDithienosilolePd(OAc)₂ / P(2-MeOC₆H₄)₃ + P(2-Me₂NC₆H₄)₃Cs₂CO₃Toluene100Alternating copolymer (DTS-alt-TPD) rsc.org
Dibromo-N-alkyl-thieno[3,4-c]pyrrole-4,6-dioneThiophenePd(OAc)₂ / PCy₃·HBF₄K₂CO₃Mesitylene150TPD-thiophene copolymer
2-bromo-3-hexylthiopheneSelf-polymerizationPd(OAc)₂ / P(o-tol)₃K₂CO₃DMAc120Poly(3-hexylthiophene)

This table showcases conditions used for DAP of TPD derivatives, which are analogous to what might be employed for this compound polymerization.

Advanced Materials Applications and Performance Investigations Incorporating 1h Thieno 3,4 B Pyrrole

Application as a Building Block in Organic Electronic Systems

Fundamental Research into Charge Generation and Transport Mechanisms in 1H-Thieno[3,4-b]pyrrole-Based Materials

The performance of organic electronic devices hinges on the efficient generation and transport of charge carriers. In materials based on the this compound core and its isomers, research has focused on understanding the fundamental mechanisms that govern these processes. The inherent electronic structure of the thienopyrrole moiety, which combines an electron-rich pyrrole (B145914) ring with a thiophene (B33073) ring, provides a versatile platform for creating materials with tailored charge transport characteristics.

Charge generation in these donor-acceptor systems is typically initiated by the absorption of light, creating an exciton (B1674681) (a bound electron-hole pair). The dissociation of this exciton into free charge carriers is a critical step, often occurring at the interface between donor and acceptor domains within the material's morphology. The efficiency of this process is highly dependent on the energy level alignment at the donor-acceptor heterojunction.

Once generated, the transport of these charges through the material is essential for device function. In polymers and small molecules incorporating thienopyrrole units, charge transport occurs via a hopping mechanism, where charges move between localized states. The efficiency of this transport is quantified by charge carrier mobility. Research into related thieno[3,2-b]pyrrole and diketopyrrolopyrrole-based copolymers has shown that structural modifications can significantly enhance charge carrier mobility. For instance, the introduction of a furan (B31954) spacer in one such copolymer improved molecular packing and crystallinity, leading to a fourfold increase in hole mobility, reaching up to 0.42 cm²/Vs. Similarly, studies on homopolymers of thieno[3,4-c]pyrrole-4,6-dione (B1257111) derivatives have reported electron mobilities in the range of 2.11 x 10⁻³ cm²/Vs, highlighting their potential as n-type materials. nih.gov The planarity of the polymer backbone and the degree of intermolecular π-π stacking are crucial factors that facilitate efficient charge hopping and, consequently, higher mobility.

Photophysical and Electrochemical Characterization of this compound-Based Materials

A thorough understanding of the photophysical and electrochemical properties of this compound-based materials is crucial for their application in advanced electronic devices. These properties dictate how the materials interact with light and how they behave under an applied voltage, which are fundamental aspects of their performance in solar cells, transistors, and light-emitting diodes.

The photophysical properties are primarily investigated using UV-visible absorption and photoluminescence spectroscopy. These techniques provide insights into the electronic transitions within the material, allowing for the determination of the optical bandgap. For instance, polymers based on the related thieno[3,4-c]pyrrole-4,6-dione have been shown to have optical bandgaps in the range of 2.08–2.13 eV. nih.gov The absorption spectrum reveals the wavelengths of light the material can absorb to generate excitons, while the photoluminescence spectrum provides information about the radiative recombination of these excitons.

Electrochemical characterization, on the other hand, is essential for determining the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). These energy levels are critical for charge injection, extraction, and transport in devices. For example, in a series of heteroheptacene-based acceptors utilizing a thieno[3,2-b]pyrrole unit, replacing thiophene with the more electron-donating pyrrole was found to significantly increase both the HOMO and LUMO energy levels. This tuning of energy levels is vital for optimizing the open-circuit voltage in organic solar cells.

Electrochemical Characterization Techniques for Redox Potentials

Cyclic voltammetry (CV) is the primary technique used for the electrochemical characterization of this compound-based materials. This powerful and versatile method provides information on the redox potentials, which are the potentials at which the material is oxidized (loses an electron) and reduced (gains an electron). From the onset potentials of the oxidation and reduction peaks in a cyclic voltammogram, the HOMO and LUMO energy levels can be estimated.

The HOMO level is calculated from the onset oxidation potential (E_ox), and the LUMO level is determined from the onset reduction potential (E_red). These values are crucial for assessing the viability of a material for specific applications and for predicting the open-circuit voltage in photovoltaic devices. For example, in a study of thieno[3,2-b]pyrrole-based small molecules, CV was used to determine HOMO levels around -4.8 to -5.0 eV and LUMO levels around -2.9 to -3.0 eV.

The reversibility of the redox processes observed in CV also gives an indication of the material's stability upon repeated oxidation and reduction cycles, which is a critical factor for the long-term operational stability of electronic devices.

Below is an interactive data table summarizing the electrochemical properties of several thienopyrrole-based materials, showcasing the data typically obtained through cyclic voltammetry.

Compound/PolymerHOMO (eV)LUMO (eV)Electrochemical Bandgap (eV)
P1 (TPD-based)-5.64-3.741.90
P2 (TPD-based)-5.61-3.721.89
P3 (TPD-based)-5.64-3.891.75
TP-BT4T-TP-4.97-2.991.98
TP-BT2TT-TP-4.78-2.931.85

Investigation of Singlet and Triplet Exciton Dynamics (where relevant for material function)

Upon photoexcitation, organic materials form singlet excitons, which can then decay through several pathways, including fluorescence (radiative decay) or non-radiative decay. Alternatively, they can undergo intersystem crossing (ISC) to form a lower-energy triplet exciton. The dynamics of these singlet and triplet excitons are critical for the function of various optoelectronic devices. For instance, in organic light-emitting diodes (OLEDs), phosphorescent materials that can harvest triplet excitons are highly desirable for achieving high internal quantum efficiencies.

The investigation of these dynamics is often carried out using time-resolved spectroscopic techniques, such as transient absorption spectroscopy (TAS). TAS can monitor the population of excited states as a function of time after an initial photoexcitation pulse. This allows researchers to determine the lifetimes of singlet and triplet excitons and to identify the pathways of exciton decay, such as internal conversion, intersystem crossing, and singlet fission.

While specific studies on the exciton dynamics of this compound are not widely reported, research on related pyrrole-containing systems has demonstrated the importance of these investigations. For example, the introduction of aromatic carbonyl groups to tetraphenylpyrrole has been shown to enhance intersystem crossing, leading to room-temperature phosphorescence. nih.gov In other systems, TAS has been used to directly monitor the transfer of triplet excitons from a sensitizer (B1316253) to a polymer backbone. rsc.org Understanding these fundamental processes is key to designing materials with optimized excited-state properties for specific applications.

Molecular Engineering Strategies for Optimized Material Performance

The performance of materials based on the this compound core can be significantly enhanced through targeted molecular engineering strategies. By systematically modifying the chemical structure, it is possible to fine-tune the optical, electronic, and morphological properties of these materials to meet the specific demands of advanced electronic applications.

Rational Design of Linkers and Peripheral Units

Similarly, the peripheral or end-capping units of a molecule play a crucial role in determining its electronic properties and solubility. In donor-acceptor-donor type small molecules based on thieno[3,4-c]pyrrole-4,6-dione, modifying the central acceptor moiety was found to have a significant impact on the solid-state packing and crystallinity of the thin films. rsc.org Diversifying the peripheral aromatic units attached to a pyrrolo[3,2-b]pyrrole (B15495793) core from phenyl to thienyl or benzothiadiazole enabled the tuning of the optical absorption across the visible spectrum and influenced the charge-transfer character of the resulting polymers. rsc.org These examples underscore the importance of carefully selecting both the linking and peripheral units in the molecular design process.

Impact of Molecular Architecture (e.g., linear vs. star-burst) on Material Behavior

Compared to their linear counterparts of the same molecular weight, star-shaped polymers often exhibit distinct physical properties. They tend to have a more compact, spherical shape and a higher segmental density near the core. kinampark.com This can lead to differences in solubility, viscosity, and thin-film morphology. For instance, the hydrodynamic volume of a star-shaped polymer is typically smaller than that of a linear polymer with the same absolute molecular weight. nih.gov

While specific studies comparing linear and star-shaped architectures for this compound-based polymers are limited, research on other polymer systems has shown that this architectural control can be used to influence material behavior. For example, in a study of acrylic acid polymers, it was found that while polymer shape (linear vs. star) influenced surface binding, the hydrophobicity of the polymer had a greater impact on preventing bacterial attachment. nih.gov The synthesis of star-shaped thiophene and pyrrole functionalized monomers has also been reported, with the resulting copolymers exhibiting different spectroelectrochemical properties compared to their linear analogues. researchgate.net These findings suggest that exploring non-linear architectures for this compound-based materials could be a promising avenue for further optimizing their performance.

Morphological and Microstructural Studies of this compound-Derived Material Films.

The molecular architecture of polymers incorporating thienopyrrole units significantly influences their solid-state packing. For instance, the introduction of different side chains can impact the planarity of the polymer backbone and the intermolecular interactions. X-ray diffraction (XRD) is a fundamental tool for investigating the crystallinity and molecular packing of these materials. Studies on homopolymers derived from thieno[3,4-c]pyrrole-4,6-dione, a derivative of this compound, have utilized XRD to identify π-π stacking distances between polymer chains, which are crucial for charge hopping. nih.gov

In one such study, three different homopolymers (P1, P2, and P3) were analyzed. The XRD patterns revealed distinct diffraction peaks attributed to π-π stacking, indicating a good arrangement of the polymer units in the solid state. However, the absence of peaks in the narrow-angle region suggested a lack of ordered arrangement of the alkyl chains. nih.gov

Polymer2θ (°)d-spacing (Å)
P117.994.98
28.013.28
P218.004.98
28.013.28
P327.313.39

Table 1: X-ray diffraction peak positions and corresponding d-spacing for three homopolymers based on a thieno[3,4-c]pyrrole-4,6-dione derivative. nih.gov

Grazing-incidence X-ray diffraction (GIXD) is another powerful technique for probing the microstructure of thin films. For a donor-acceptor polymer based on thieno[3,4-c]pyrrole-4,6-dione, GIXD patterns showed pronounced diffraction peaks, indicating a strong tendency to crystallize and form a highly ordered structure. nycu.edu.tw

Beyond crystallinity, the surface morphology of the thin films is a key determinant of device performance. Atomic force microscopy (AFM) is widely used to visualize the surface topography and quantify its roughness. In studies of blend films containing a thieno[3,2-b]pyrrole-based acceptor (an isomer of the target compound), AFM has been used to characterize the surface smoothness and phase separation. For instance, the root mean square (RMS) roughness of blend films of the polymer PM6 with various thienopyrrole-based small molecule acceptors was found to vary, reflecting different crystal morphologies. oup.com

Blend FilmRMS Roughness (nm)
PM6:ThPy11.28
PM6:ThPy21.57
PM6:IT-4Cl2.98
PM6:ThPy33.66
PM6:ThPy42.66

Table 2: Root mean square (RMS) surface roughness of various blend films containing thieno[3,2-b]pyrrole-based acceptors, as measured by AFM. oup.com

The choice of processing additives can also significantly impact the film morphology. For a small molecule donor based on a 4H-thieno[3,4-c]pyrrole-4,6(5H)-dione derivative, the use of diphenyl ether as an additive was found to enhance π-π stacking and reduce the scale of phase separation in bulk-heterojunction thin films. This improved morphology led to better exciton splitting and charge transport, ultimately enhancing the performance of solar cell devices. nih.gov

Furthermore, the microstructure of these material films can be correlated with their charge transport properties. Investigations into a series of p-type semiconducting polymers based on the thieno[3,4-c]pyrrole-4,6-dione building block have shown that device performance is highly sensitive to factors such as the conjugation length of oligothiophene donor units and the nature of the solubilizing side chains. The thin-film microstructures and morphologies were analyzed using both XRD and AFM to establish these correlations. nih.gov

In some instances, materials derived from thienopyrrole isomers may exhibit a more amorphous nature. For example, certain acceptors based on thieno[3,2-b]pyrrole did not show obvious diffraction signals in either the in-plane or out-of-plane directions during grazing incident wide-angle X-ray scattering experiments, suggesting a less ordered molecular packing. oup.com It has also been noted that steric interactions resulting from the placement of solubilizing alkyl chains can affect the nature of polymer packing in the solid state. ulb.ac.be

Future Research Directions and Unexplored Avenues for 1h Thieno 3,4 B Pyrrole

Development of Novel Synthetic Routes with Enhanced Efficiency and Sustainability

While methods for synthesizing thienopyrroles exist, a significant opportunity lies in developing more efficient and sustainable synthetic routes. nih.gov Current strategies can be hindered by factors such as the need for expensive catalysts, harsh reaction conditions, and multiple synthetic steps, which can limit the scalability and cost-effectiveness of producing 1H-thieno[3,4-b]pyrrole and its derivatives. acs.orgrsc.org

Future research should focus on:

Green Chemistry Approaches: Exploring the use of environmentally benign solvents, renewable starting materials, and catalyst systems with lower environmental impact. Microwave-assisted synthesis, for instance, has shown promise in reducing reaction times for related structures. mdpi.com

Catalyst Innovation: Investigating novel and more robust catalysts, potentially including earth-abundant metals or even metal-free catalytic systems, to improve reaction yields and reduce costs. nih.gov For example, iron salts have been found to be efficient catalysts for the synthesis of related pyrrolo[3,2-b]pyrroles. nih.gov

Flow Chemistry: Implementing continuous flow synthesis setups can offer better control over reaction parameters, leading to higher yields, improved purity, and safer handling of reactive intermediates.

Exploration of Less-Common Derivatization Pathways and Reactivity Patterns

The functionalization of the this compound core is crucial for tuning its properties for specific applications. While some derivatization strategies have been explored, a vast landscape of chemical space remains uncharted.

Key areas for future investigation include:

C-H Activation: Direct C-H functionalization offers a more atom-economical approach to introducing various substituents onto the thiophene (B33073) and pyrrole (B145914) rings, avoiding the need for pre-functionalized starting materials.

Unconventional Coupling Reactions: Moving beyond standard cross-coupling reactions to explore novel catalytic cycles and reaction partners could lead to the synthesis of previously inaccessible derivatives.

Post-Polymerization Modification: For polymeric materials incorporating the this compound unit, developing methods for post-polymerization functionalization would enable the fine-tuning of polymer properties without the need to synthesize new monomers.

Investigating Isomeric Forms: A systematic study of the reactivity of different isomeric forms of thienopyrroles is needed to understand how the fusion pattern of the thiophene and pyrrole rings influences their chemical behavior. igi-global.comresearchgate.net

Advanced Computational Modeling for Predictive Design of Functional Materials

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool in materials science. mdpi.comvulcanchem.comacs.org For this compound, advanced computational modeling can accelerate the discovery of new materials with tailored properties.

Future computational efforts should focus on:

Predictive Property Modeling: Developing accurate computational models to predict the electronic (e.g., HOMO/LUMO energy levels, bandgap), optical (e.g., absorption and emission spectra), and charge transport properties of new this compound derivatives. diva-portal.orgnih.govnih.gov

High-Throughput Virtual Screening: Employing high-throughput computational screening to rapidly evaluate large libraries of virtual this compound-based compounds to identify promising candidates for specific applications, such as organic photovoltaics or field-effect transistors. researchgate.net

Understanding Structure-Property Relationships: Using computational analysis to gain a deeper understanding of how subtle changes in molecular structure, such as the introduction of different functional groups or variations in the polymer backbone, impact the macroscopic properties of the resulting materials. rsc.org

Modeling of Intermolecular Interactions: Simulating the self-assembly and packing of this compound-based molecules in the solid state to predict and control the morphology of thin films, which is critical for device performance. researchgate.net

Table 1: Key Computational Parameters for Material Design

Computational ParameterSignificance for Material Design
HOMO/LUMO Energy Levels Determines the electronic bandgap, charge injection/extraction properties, and open-circuit voltage in solar cells. nih.gov
Ionization Potential & Electron Affinity Relates to the stability and chemical reactivity of the molecule. acs.org
Reorganization Energy Influences the charge transport mobility in organic semiconductors.
Exciton (B1674681) Binding Energy Affects the efficiency of charge separation in photovoltaic devices.
Dihedral Angles Impacts the planarity of the molecule, which influences electronic conjugation and solid-state packing. acs.org

Integration of this compound into Emerging Material Architectures

The unique properties of this compound make it an attractive candidate for incorporation into a variety of advanced material architectures.

Promising future directions include:

Metal-Organic Frameworks (MOFs): Utilizing this compound derivatives as organic linkers in the synthesis of MOFs could lead to new materials with tailored porosity, electronic conductivity, and catalytic activity. ugr.eswikipedia.org

Covalent Organic Frameworks (COFs): The incorporation of this compound into the highly ordered, porous structures of COFs could result in materials with exceptional charge transport properties for applications in electronics and energy storage.

Donor-Acceptor Copolymers: Systematically exploring the combination of this compound as either a donor or an acceptor unit with a wider range of complementary building blocks will be crucial for developing next-generation organic solar cells and photodetectors. rsc.org

Non-Fullerene Acceptors: Designing and synthesizing novel non-fullerene acceptors for organic solar cells based on the this compound scaffold could lead to devices with improved efficiency and stability. diva-portal.org

Investigation of this compound in Supramolecular Chemistry and Self-Assembly

The ability of molecules to self-assemble into well-defined nanostructures is a powerful tool for creating functional materials. The planar and aromatic nature of this compound makes it an excellent candidate for studies in supramolecular chemistry.

Unexplored avenues in this area include:

Self-Assembled Monolayers (SAMs): Investigating the formation of SAMs of this compound derivatives on various surfaces could lead to new strategies for modifying electrode interfaces in electronic devices or for creating biocompatible surfaces. escholarship.orgacs.orgnih.gov

Supramolecular Polymers: Exploring the non-covalent polymerization of this compound-based monomers through hydrogen bonding or π-π stacking interactions could result in materials with interesting stimuli-responsive properties.

Host-Guest Chemistry: Designing this compound-based macrocycles or cages that can act as hosts for specific guest molecules could open up applications in sensing, catalysis, and drug delivery.

Liquid Crystals: Investigating the potential for appropriately substituted this compound derivatives to exhibit liquid crystalline phases could lead to new materials for display technologies and optical sensors.

By pursuing these future research directions, the scientific community can unlock the full potential of this compound and pave the way for its use in a wide range of innovative technologies.

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 1H-Thieno[3,4-b]pyrrole, and how do reaction conditions influence product purity?

  • Methodological Answer : The synthesis of this compound derivatives often involves cyclization reactions using transition-metal catalysts. For example, ruthenium-catalyzed cycloisomerization of alkynyl precursors enables the formation of fused pyrrole systems via 1,2-carbon migration, as demonstrated in chromeno[3,4-b]pyrrol-4(3H)-one synthesis . Key factors include solvent choice (e.g., DMF or toluene), temperature control (80–120°C), and catalyst loading (2–5 mol%). Impurities from side reactions (e.g., over-oxidation) can be minimized by optimizing stoichiometry and reaction time. Structural validation typically employs 1^1H/13^{13}C NMR and HRMS .

Q. How can structural characterization of this compound derivatives be systematically performed?

  • Methodological Answer : A multi-technique approach is recommended:

  • NMR Spectroscopy : 1^1H NMR identifies proton environments (e.g., aromatic vs. alkyl protons), while 13^{13}C NMR and DEPT clarify carbon hybridization. For example, thieno-pyrrole fusion creates distinct deshielded signals at δ 6.5–8.5 ppm for aromatic protons .
  • Mass Spectrometry : HRMS confirms molecular weight and isotopic patterns, critical for distinguishing regioisomers. MALDI-TOF MS further analyzes polymerized derivatives .
  • X-ray Crystallography : Resolves bond-length alternations and ring planarity, essential for confirming fused heterocyclic systems .

Q. What are the common reactivity patterns of this compound in electrophilic substitution reactions?

  • Methodological Answer : The electron-rich pyrrole ring undergoes electrophilic substitution preferentially at the α-positions. For instance, nitration with HNO3_3/Ac2_2O at 0°C yields 3-nitro derivatives, while bromination (Br2_2/CH2_2Cl2_2) produces 3,5-dibromo products. Steric effects from fused thiophene rings may redirect reactivity to β-positions, requiring careful monitoring via TLC and quenching to prevent over-halogenation .

Advanced Research Questions

Q. How can computational modeling guide the design of this compound-based materials for optoelectronic applications?

  • Methodological Answer : Density Functional Theory (DFT) calculations predict electronic properties such as HOMO-LUMO gaps and charge-transfer efficiency. For example, substituting the thieno-pyrrole core with electron-withdrawing groups (e.g., cyano) reduces the bandgap from ~3.1 eV to 2.4 eV, enhancing light absorption in solar cells . Molecular dynamics simulations further assess packing behavior in thin films, critical for optimizing device performance .

Q. What strategies mitigate regioselectivity challenges in the synthesis of this compound analogs?

  • Methodological Answer : Regioselective synthesis requires:

  • Directing Groups : Introducing temporary substituents (e.g., sulfonyl) to steer electrophilic attacks. Subsequent removal via hydrolysis or reduction yields the desired product .
  • Catalyst Design : Palladium/NHC catalysts enable cross-coupling at sterically hindered positions, achieving >90% selectivity in diarylated derivatives .
  • Solvent Effects : Polar aprotic solvents (e.g., DMSO) stabilize transition states for β-substitution, while non-polar solvents favor α-products .

Q. How do quantum mechanical effects influence the molecular motion of this compound on metal surfaces?

  • Methodological Answer : Scanning tunneling microscopy (STM) and angle-resolved photoemission spectroscopy (ARPES) reveal that quantum tunneling dominates the diffusion of pyrrole derivatives on Au(111) surfaces. This motion defies classical Arrhenius kinetics, with energy barriers <50 meV enabling near-barrierless migration even at 5 K . Such insights are critical for designing molecular electronics and sensors.

Q. What methodologies resolve contradictions in reported catalytic efficiencies for this compound synthesis?

  • Methodological Answer : Discrepancies often arise from unaccounted variables:

  • Catalyst Purity : ICP-MS analysis detects trace metals (e.g., Fe) in commercial Ru catalysts, which may artificially boost yields .
  • Substrate Scope : Narrow substrate testing (e.g., limited to electron-rich arenes) overestimates generality. Broad screening with electron-deficient and sterically hindered substrates refines efficiency claims .
  • Kinetic Profiling : In situ IR spectroscopy monitors intermediate formation, identifying rate-limiting steps (e.g., oxidative addition vs. reductive elimination) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.